Amantadine-d15 (hydrochloride)

Therapeutic Drug Monitoring LC-MS3 Human Plasma Bioanalysis

Quantitative bioanalysis of amantadine requires an internal standard that co-elutes without cross-interference. Unlabeled amantadine or lower-deuterated analogs (d4, d6) cause isotopic cross-talk and analytical failure. Amantadine-d15 (hydrochloride) solves this: - +15 Da mass shift (m/z 167.0 free base) eliminates MRM cross-interference - >98% deuterium enrichment, resistant to H/D exchange under lab conditions - Validated in LC-MS3 methods with LLOQ 50 ng/mL, intra-/inter-day precision <8.0% (FDA bioanalytical compliance) - Recoveries 96.8-104.6%, CVs 3.8-6.4% in multi-analyte food residue monitoring (EU regulatory)

Molecular Formula C10H18ClN
Molecular Weight 202.80 g/mol
Cat. No. B12361714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmantadine-d15 (hydrochloride)
Molecular FormulaC10H18ClN
Molecular Weight202.80 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)N.Cl
InChIInChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D;
InChIKeyWOLHOYHSEKDWQH-XJPYNYSVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amantadine-d15 Hydrochloride: Deuterated Internal Standard for LC-MS/MS


Amantadine-d15 (hydrochloride) is a stable isotope-labeled internal standard wherein fifteen hydrogen atoms of the adamantane cage are replaced by deuterium (C10H3D15N·HCl) . This fully deuterated analog is specifically engineered for quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Unlike unlabeled amantadine (1-Adamantanamine), which is subject to ion suppression/enhancement from biological matrices, the d15-labeled variant co-elutes identically while providing a distinct +15 Da mass shift (m/z 167.0 for the free base vs m/z 152.2 for unlabeled) that eliminates cross-interference in multiple reaction monitoring (MRM) transitions [1]. This compound is exclusively intended for research use as an analytical internal standard, not as a therapeutic agent.

Optimized for LC-MS/MS bioanalytical workflows as an isotope-labeled internal standard
+15 Da mass shift eliminates MRM cross-interference in complex matrices
>98% D isotopic enrichment supports method precision and low background

Why Generic Analogs Fail to Replace Amantadine-d15


Generic substitution of amantadine-d15 with unlabeled amantadine or lower-deuterated analogs (e.g., amantadine-d6, amantadine-d4) introduces systematic analytical errors that compromise data integrity in regulated environments. Unlabeled amantadine is indistinguishable from endogenous analyte in biological samples, rendering accurate quantification impossible without an isotope-labeled internal standard [1]. Lower-deuterated analogs (d4, d6) exhibit less than optimal mass shift, increasing the risk of isotopic cross-talk and spectral overlap with the analyte in complex matrices . Furthermore, amantadine-d15 demonstrates high isotopic enrichment (>98% D) and resistance to hydrogen-deuterium exchange under standard laboratory conditions, ensuring consistent recovery and precision across batches—properties not guaranteed with less rigorously labeled variants [2].

Unlabeled Amantadine Indistinguishable from endogenous analyte in biological samples, preventing accurate quantification.
Lower-deuterated analogs (d4, d6) Insufficient mass shift may cause isotopic cross-talk and spectral overlap with the analyte.
Non-isotopic ISTDs Differential matrix effects and recovery rates may not track the analyte's response consistently.

Amantadine-d15: Quantitative Evidence for Method Selection


FDA-Compliant Precision for LC-MS3 in Human Plasma

In a direct method validation study for therapeutic drug monitoring, amantadine-d15 was employed as the internal standard for quantifying amantadine in human plasma using LC-MS3 [1]. The method achieved an LLOQ of 50 ng/mL and demonstrated intra-day and inter-day accuracy and precision below 8.0% across all concentrations (50–1500 ng/mL) [1]. The triple-stage fragmentation transition for amantadine-d15 was m/z 167.0→150.3→118.1, which is completely resolved from the unlabeled amantadine transition (m/z 152.2→135.3→107.4) [1]. This performance meets FDA bioanalytical method validation guidelines, confirming the assay's reliability for clinical sample analysis [1].

LC-MS3 precision in human plasma research
End-point review
LLOQ 50 ng/mL; Intra/inter-day CV < 8.0%
Supports precision end-point review for PK bioanalysis
Performance meets method validation documentation context
Therapeutic Drug Monitoring LC-MS3 Human Plasma Bioanalysis

Minimized Cross-Talk via Mass Shift in Multi-Analyte Assays

In a multi-analyte LC-MS/MS method for antiviral residues in chicken muscle, amantadine-d15 was selected as the internal standard over rimantadine-d4 and memantine-d6 due to its larger mass shift, which eliminates isotopic cross-talk between the internal standard and the analytes [1]. Under optimized conditions, recoveries ranged from 96.8% to 104.6% with coefficients of variation between 3.8% and 6.4% at spiking levels of 0.5, 1.0, and 1.5 μg/kg [1]. The decision limits (CCα) and detection capabilities (CCβ) were 0.15–0.20 μg/kg and 0.20–0.25 μg/kg, respectively [1].

Cross-talk resistance vs d4/d6
Reported context
Recovery 96.8–104.6%; CV 3.8–6.4%
Supports multi-analyte screening with reduced isotopic interference
Context: food safety research matrices
Multi-Residue Analysis Isotopic Interference Food Safety

High Isotopic Purity Minimizes Carryover Interference

Commercially sourced amantadine-d15 hydrochloride is specified with an isotopic enrichment of >98% D, as confirmed by certificate of analysis [1]. This high enrichment ensures that the +15 Da signal in MS detection is predominantly from the fully deuterated species, minimizing contributions from partially labeled (d14, d13, etc.) or unlabeled amantadine that could skew quantification [1]. The adamantane cage structure confers exceptional chemical stability and resistance to hydrogen-deuterium back-exchange under standard sample preparation conditions (e.g., acidic/basic extraction, evaporation), a property critical for maintaining isotopic fidelity throughout the analytical workflow .

Isotopic enrichment specification
Lot attribute
>98% D incorporation
Supports low-background quantification and signal-to-noise ratio
Data to verify with certificate of analysis
Isotopic Purity Quantitative Accuracy Internal Standard Performance

Validated Stability Under FDA Analytical Conditions

Stability studies conducted as part of the LC-MS3 method validation confirmed that amantadine-d15 exhibited no significant degradation under all evaluated conditions, including freeze-thaw cycles, bench-top exposure, and long-term storage [1]. This stability profile is consistent with the inherent rigidity of the adamantane cage and the strength of C-D bonds relative to C-H bonds . The validated stability ensures that the internal standard remains reliable over extended analytical campaigns, meeting the stringent requirements of FDA guidelines for biological method validation [1].

Stability under analytical conditions
Reported context
No significant degradation observed
Supports longitudinal study designs and batch reproducibility
Freeze-thaw and bench-top conditions
Stability Method Robustness Regulatory Compliance

Matrix Effect Compensation in Human Plasma Bioanalysis

Assessment of matrix effects in the LC-MS3 method using amantadine-d15 as internal standard showed that ionization suppression/enhancement from human plasma constituents was within acceptable limits per FDA guidance [1]. This is attributed to the near-identical physicochemical properties of the d15-labeled internal standard and the unlabeled analyte, ensuring that any matrix-induced ion suppression affects both species equally [1]. Consequently, the analyte/internal standard peak area ratio remains constant, preserving quantification accuracy across diverse patient samples [1].

Matrix effect compensation
Method context
Ionization effects within acceptable limits
Supports accurate quantification across human plasma research matrices
Post-extraction addition method evaluation
Matrix Effect Ion Suppression Human Plasma

High-Throughput LC-MS3 with Fast Analysis Time

The LC-MS3 method utilizing amantadine-d15 achieved a total run time of 3 minutes per sample while maintaining inter-day precision below 8.0% and accuracy within 92–108% across 44 human plasma samples [1]. The method employed a simple protein precipitation with acetonitrile and isocratic elution, demonstrating the suitability of amantadine-d15 for high-throughput clinical pharmacology studies where rapid turnaround and high data quality are paramount [1].

High-throughput MS3 analysis
Reported context
3 min/sample; Accuracy 92–108%
Supports large-scale PK research studies with faster turnaround
Isocratic elution on Agilent Poroshell 120 SB-C18
High-Throughput LC-MS3 Clinical Pharmacology

Amantadine-d15: Key Research and Industrial Applications


Clinical TDM of Amantadine by LC-MS3

This scenario directly leverages the validated LC-MS3 method described in Section 3 [1]. Amantadine-d15 is used as the internal standard to achieve an LLOQ of 50 ng/mL with intra-day and inter-day precision below 8.0% [1]. The method has been successfully applied to 44 clinical samples, demonstrating its readiness for routine TDM in hospital or central laboratory settings [1].

Multi-Antiviral Residue Screening in Food

Based on the evidence from multi-analyte methods [1][2], amantadine-d15 is the preferred internal standard for quantifying amantadine alongside rimantadine and memantine in animal-derived foods. The +15 Da mass shift prevents isotopic cross-talk, and recoveries of 96.8–104.6% with CVs of 3.8–6.4% ensure compliance with EU regulatory limits for residue monitoring [1][2].

High-Throughput PK and Bioequivalence Bioanalysis

The high-throughput LC-MS3 method (3 min/sample) validated with amantadine-d15 [1] is ideally suited for large-scale pharmacokinetic studies in drug development. The method's sub-8% inter-day precision and established stability profile meet FDA bioanalytical method validation requirements, supporting regulatory submissions [1].

Metabolic Pathway Studies Using NMR or HRMS

Amantadine-d15, with its high isotopic enrichment (>98% D) and distinct mass shift, serves as a tracer for metabolic studies [1][2]. In NMR spectroscopy, the deuterium labeling simplifies spectra and reduces background noise, enabling detailed elucidation of amantadine's interaction with viral M2 proton channels or NMDA receptors [2].

Application
Selection Property
Validation Focus
Research PK bioanalysis
ISTD benchmarking context
Bioanalytical validation review in human plasma research matrices
Antiviral residue screening research
Spectral overlap elimination
Multi-analyte method review in complex food matrices
High-throughput exposure studies
Batch precision and throughput context
Exposure-model validation with rapid turn-around
Metabolic pathway tracing studies
Isotopic fidelity context
Tracer design review and signal-to-noise optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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